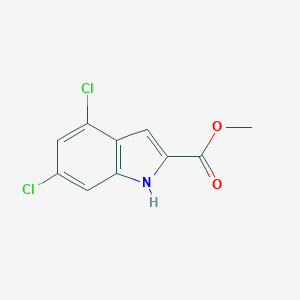

4,6-Dicloro-1H-indol-2-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4,6-dichloro-1H-indole-2-carboxylate is a trisubstituted indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities. This compound, in particular, is used in the preparation of various biologically active molecules .

Aplicaciones Científicas De Investigación

Methyl 4,6-dichloro-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Methyl 4,6-dichloro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .

Mode of Action

Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Action Environment

For instance, it’s recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of indole derivatives, including Methyl 4,6-dichloro-1H-indole-2-carboxylate, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4,6-dichloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Nucleophilic substitution: The chloro groups at positions 4 and 6 can be substituted by nucleophiles.

Common Reagents and Conditions

Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Nucleophilic substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted indoles .

Comparación Con Compuestos Similares

Similar Compounds

- 4,6-Dichloro-2-methyl-1H-indole

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

Methyl 4,6-dichloro-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups at positions 4 and 6 enhances its reactivity and potential for further functionalization .

Actividad Biológica

Methyl 4,6-dichloro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. As a derivative of indole, it exhibits a range of pharmacological effects that are being explored in various fields of medicinal chemistry and biomedicine. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Methyl 4,6-dichloro-1H-indole-2-carboxylate possesses the following structural characteristics:

- Molecular Formula : C_10H_7Cl_2NO_2

- Molecular Weight : Approximately 232.07 g/mol

- Key Functional Groups : The presence of dichloro and carboxylate groups enhances its reactivity and potential biological activity.

The biological activity of methyl 4,6-dichloro-1H-indole-2-carboxylate can be attributed to its interaction with various molecular targets:

- Antiviral Activity : Indole derivatives are known for their antiviral properties. Methyl 4,6-dichloro-1H-indole-2-carboxylate may inhibit viral replication by interfering with viral enzymes or host cellular pathways.

- Anticancer Properties : This compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Effects : The compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi, by disrupting their cellular functions.

Biological Activities

The following table summarizes the biological activities associated with methyl 4,6-dichloro-1H-indole-2-carboxylate:

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A study evaluated the antimicrobial properties of methyl 4,6-dichloro-1H-indole-2-carboxylate against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be as low as 0.25 µg/mL for certain pathogens, indicating strong antibacterial activity (Table 1) .Pathogen MIC (µg/mL) Staphylococcus aureus 0.25 Escherichia coli 0.5 Candida albicans 0.75 -

Anticancer Activity :

Research highlighted the compound's ability to induce apoptosis in human cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines were reported at approximately 15 µM and 20 µM respectively, showcasing its potential as an anticancer agent . -

In Vivo Studies :

Animal model studies demonstrated that administration of methyl 4,6-dichloro-1H-indole-2-carboxylate resulted in a significant reduction in tumor size compared to control groups. This suggests its efficacy in vivo as an anticancer therapeutic .

Propiedades

IUPAC Name |

methyl 4,6-dichloro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFODBNXVEZUPHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.